molecular formula C23H22N4O3S B458914 2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-N-naphthalen-1-ylacetamide

2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-N-naphthalen-1-ylacetamide

Cat. No.: B458914
M. Wt: 434.5g/mol
InChI Key: SKWSDKAJOKAIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(1-naphthyl)acetamide is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and triazin rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(1-naphthyl)acetamide involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the pyrano and thieno rings, followed by the introduction of the triazin moiety and the final acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(1-naphthyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(1-naphthyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(1-naphthyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(1-naphthyl)acetamide stands out due to its unique combination of pyrano, thieno, and triazin rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5g/mol

IUPAC Name

2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C23H22N4O3S/c1-3-23(2)11-16-18(13-30-23)31-21-20(16)22(29)27(26-25-21)12-19(28)24-17-10-6-8-14-7-4-5-9-15(14)17/h4-10H,3,11-13H2,1-2H3,(H,24,28)

InChI Key

SKWSDKAJOKAIFF-UHFFFAOYSA-N

SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC5=CC=CC=C54)C

Canonical SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC5=CC=CC=C54)C

Origin of Product

United States

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